molecular formula C10H7Cl2NO2 B12293080 2-Cyano-3-(2,4-dichlorophenyl)propionic Acid

2-Cyano-3-(2,4-dichlorophenyl)propionic Acid

Cat. No.: B12293080
M. Wt: 244.07 g/mol
InChI Key: XELAKGFOSHQOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(2,4-dichlorophenyl)propionic acid is an organic compound with the molecular formula C10H7Cl2NO2 It is a derivative of propionic acid, featuring a cyano group and two chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(2,4-dichlorophenyl)propionic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2,4-dichlorophenyl)propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

2-Cyano-3-(2,4-dichlorophenyl)propionic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2,4-dichlorophenyl)propionic acid involves its interaction with specific molecular targets and pathways. The cyano group and chlorine atoms play a crucial role in its reactivity and biological activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(3,4-dichlorophenyl)propionic acid
  • 2-Cyano-3-(2,5-dichlorophenyl)propionic acid
  • 2-Cyano-3-(2,6-dichlorophenyl)propionic acid

Uniqueness

2-Cyano-3-(2,4-dichlorophenyl)propionic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications compared to its similar counterparts.

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

2-cyano-3-(2,4-dichlorophenyl)propanoic acid

InChI

InChI=1S/C10H7Cl2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3H2,(H,14,15)

InChI Key

XELAKGFOSHQOKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.